Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-phenyl-, P-oxide
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Overview
Description
Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-phenyl-, P-oxide is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a thiourea group, a bis(2-chloroethyl)amino group, and an oxazaphosphorin ring. Its properties make it valuable in scientific research, particularly in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-phenyl-, P-oxide involves multiple steps. The process typically starts with the preparation of the oxazaphosphorin ring, followed by the introduction of the bis(2-chloroethyl)amino group and the thiourea group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistency. Industrial production also focuses on minimizing waste and ensuring the safety of the process.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-phenyl-, P-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The bis(2-chloroethyl)amino group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-phenyl-, P-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-phenyl-, P-oxide involves its interaction with specific molecular targets. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The oxazaphosphorin ring plays a crucial role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
- Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-cyclohexyl-N-hydroxy-, P-oxide
- Carbamic acid, ((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-, ethyl ester, P-oxide
Uniqueness
Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-phenyl-, P-oxide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure provides a balance of stability and reactivity, making it valuable for various applications in scientific research and industry.
Properties
CAS No. |
97139-15-6 |
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Molecular Formula |
C14H21Cl2N4O3PS |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
1-[2-[bis(2-chloroethyl)amino]-1,3,2-oxazaphosphinan-4-yl]-1-hydroxy-3-(4-oxocyclohexa-1,5-dien-1-yl)thiourea |
InChI |
InChI=1S/C14H21Cl2N4O3PS/c15-6-8-19(9-7-16)24-18-13(5-10-23-24)20(22)14(25)17-11-1-3-12(21)4-2-11/h1-3,13,18,22H,4-10H2,(H,17,25) |
InChI Key |
UOBFGAXGZQEYAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(NC1N(C(=S)NC2=CCC(=O)C=C2)O)N(CCCl)CCCl |
Origin of Product |
United States |
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